
2-氰基-3-(3-(吡啶-4-基)苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is a compound that contains the acrylamide residue, which is potentially biologically active and can act as a precursor in many organic syntheses .
Synthesis Analysis
This compound was synthesized in 90% yield from the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes .Molecular Structure Analysis
The structure of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide was determined using NMR spectroscopy and single crystal X-ray diffraction .Chemical Reactions Analysis
The synthesis of this compound involves the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide . This reaction is part of a broader class of reactions involving the formation of heterocycles containing both pyrazole and thiophene moieties .科学研究应用
Organic Synthesis Precursor
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide: serves as a precursor in various organic synthesis processes. Its structure allows for the introduction of the cyano and acrylamide functional groups into other compounds, which can be further modified to produce a wide range of organic molecules .
Biological Activity
Compounds containing the acrylamide residue, such as 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide , are potentially biologically active. They have been explored for their use in chemotherapy, suggesting a role in the development of new therapeutic agents .
Heterocyclic Chemistry
The molecule is used in the synthesis of heterocycles, which are rings containing at least one atom other than carbon. These structures are significant in medicinal chemistry due to their presence in many pharmaceuticals .
Fluorescent Materials
Derivatives of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide have been investigated for their photophysical properties, such as fluorescence. This makes them potential candidates for use in optoelectronic devices like optical fibers, switches, and modulators .
Medicinal Chemistry
The compound’s derivatives exhibit a range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties. This versatility makes it a valuable scaffold in the design of new drugs .
Diabetes Treatment
Some derivatives of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide have shown promise in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders .
作用机制
Target of Action
Compounds containing the acrylamide residue are potentially biologically active and can act as precursors in many organic syntheses .
Mode of Action
It has been suggested that the π-π interaction is enhanced, blocking the radiative deactivation pathways . This suggests that the compound may interact with its targets through π-π interactions, a type of non-covalent interaction between aromatic rings.
Biochemical Pathways
Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation , suggesting that this compound may also affect nuclear processes.
Result of Action
Similar compounds have been shown to induce changes in nuclear features , suggesting that this compound may have similar effects.
属性
IUPAC Name |
(E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRZVMJSOFOHL-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide](/img/structure/B2958061.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)
![Methyl 2-[6-methoxy-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)
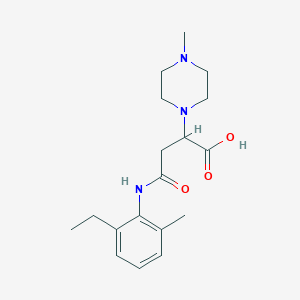
![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)
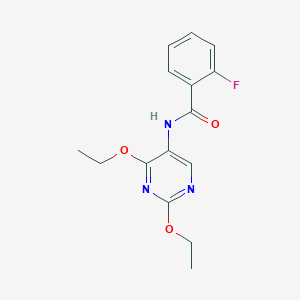
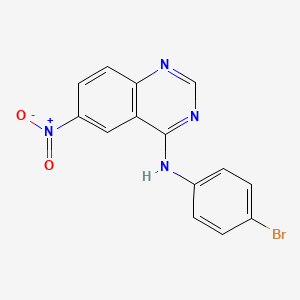
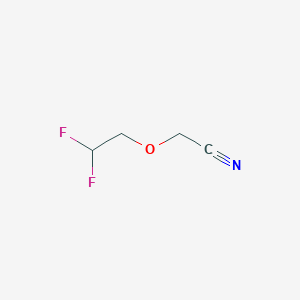

![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)
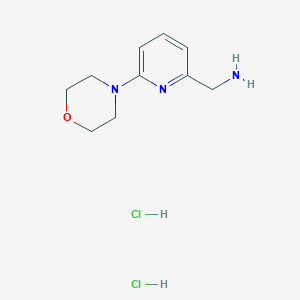
![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)